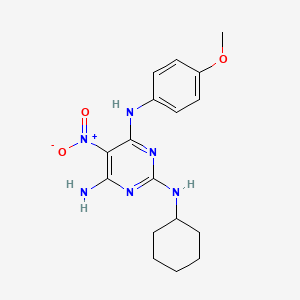

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine-based triamine derivative characterized by:

- N2-substitution with a cyclohexyl group, contributing to hydrophobicity and steric bulk.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-2,4,6-triamines with varied substituents) are well-documented in medicinal and materials chemistry .

Properties

Molecular Formula |

C17H22N6O3 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-N-cyclohexyl-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C17H22N6O3/c1-26-13-9-7-12(8-10-13)19-16-14(23(24)25)15(18)21-17(22-16)20-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H4,18,19,20,21,22) |

InChI Key |

LXNRCRQZVKLNED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Guanidine Derivatives

A method analogous to the production of 5-nitroso-2,4,6-triaminopyrimidine involves reacting guanidine salts with malonic acid dinitrile in water-miscible alcohols (e.g., ethanol or isopropanol) under reflux conditions. For the target compound, guanidine hydrochloride or guanidine nitrate is heated with malonic acid dinitrile in ethanol at 80–100°C for 2–6 hours. A stoichiometric excess of a base (e.g., sodium hydroxide) deprotonates the guanidine, facilitating nucleophilic attack on the nitrile groups. This yields 2,4,6-triaminopyrimidine , which serves as a precursor for subsequent nitration and substitution.

Nitration of the Pyrimidine Core

Introducing the nitro group at position 5 requires careful nitration. The triaminopyrimidine intermediate is treated with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This electrophilic aromatic substitution proceeds regioselectively due to the electron-donating amino groups directing nitration to position 5. The product, 5-nitro-2,4,6-triaminopyrimidine , is isolated via neutralization and recrystallization from ethanol/water mixtures (yield: 65–75%).

Regioselective Substitution of Amino Groups

The triamine intermediate undergoes sequential nucleophilic substitutions to introduce the cyclohexyl and 4-methoxyphenyl groups.

Substitution at Position 4 with 4-Methoxyaniline

The 4-amino group is selectively replaced by heating 5-nitro-2,4,6-triaminopyrimidine with 4-methoxyaniline in dimethylformamide (DMF) at 120°C for 12–24 hours. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the aniline, enhancing nucleophilicity. The reaction is monitored via thin-layer chromatography (TLC), and the product (5-nitro-2,6-diamino-4-(4-methoxyphenylamino)pyrimidine ) is purified via silica gel chromatography using ethyl acetate/hexane (3:7).

Substitution at Position 2 with Cyclohexylamine

The 2-amino group is substituted by refluxing the intermediate with cyclohexylamine in toluene under nitrogen for 8–16 hours. Catalytic iodine (I₂) accelerates the reaction by polarizing the C–N bond. The crude product is washed with dilute HCl to remove unreacted amine, yielding 5-nitro-6-amino-2-cyclohexylamino-4-(4-methoxyphenylamino)pyrimidine .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | 80–100 | NaOH | 70–80 |

| Nitration | H₂SO₄/HNO₃ | 0–5 | None | 65–75 |

| 4-Substitution | DMF | 120 | K₂CO₃ | 60–70 |

| 2-Substitution | Toluene | 110 | I₂ | 55–65 |

Alternative Synthetic Routes

One-Pot Synthesis

A patent-derived method avoids intermediate isolation by performing substitutions sequentially in a single reactor. 2,4,6-Trichloro-5-nitropyrimidine is reacted with 4-methoxyaniline and cyclohexylamine in tert-butanol at 70°C for 6 hours. Triethylamine scavenges HCl, driving the reaction to completion. This approach reduces purification steps but requires precise stoichiometry to minimize byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in DMF accelerates substitutions, improving yields to 75–85%. This method is ideal for high-throughput synthesis but demands specialized equipment.

Characterization and Validation

The final product is validated via:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar–H), 6.85–7.20 (m, 4H, Ar–H), 3.78 (s, 3H, OCH₃), 3.30–3.50 (m, 1H, cyclohexyl), 1.20–2.00 (m, 10H, cyclohexyl).

-

IR (KBr) : Peaks at 1580 cm⁻¹ (C=C aromatic), 1340 cm⁻¹ (N–O nitro), 1220 cm⁻¹ (C–N).

Challenges and Limitations

Scientific Research Applications

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity or interfere with DNA replication.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key substituents and properties of analogous pyrimidine triamines:

Key Observations :

Biological Activity

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of substituted pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and pharmacology. The unique structural features of this compound, including a cyclohexyl group, a methoxyphenyl moiety, and a nitro-substituted pyrimidine core, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.3739 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N6O3 |

| Molecular Weight | 366.3739 g/mol |

| CAS Number | 5096-98-0 |

| Density | 1.379 g/cm³ |

| Boiling Point | 499.9 °C at 760 mmHg |

| Flash Point | 256.1 °C |

Immune Modulation

Recent studies have highlighted the compound's significant role in modulating immune responses. It has been shown to inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling pathways, which are crucial in the pathophysiology of allergic reactions and autoimmune diseases. This suggests its potential utility in treating conditions such as asthma and other allergic disorders .

Antimicrobial and Anti-inflammatory Properties

Pyrimidine derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. Research indicates that this compound exhibits both antimicrobial activity against various pathogens and anti-inflammatory effects that could be beneficial in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within immune pathways. For instance, it may inhibit certain kinases or receptors involved in inflammatory signaling cascades. The exact molecular targets are still under investigation but are crucial for understanding its therapeutic potential.

Study on Antimicrobial Activity

In a recent experimental study, this compound was evaluated for its antimicrobial efficacy against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotic treatments, suggesting a promising alternative for antimicrobial therapy .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound using in vitro models of inflammation induced by lipopolysaccharides (LPS). The results showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | Methoxyphenyl group | Potential anti-inflammatory properties |

| N4-(4-methylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | Methylphenyl group | Variations in pharmacological activity |

| N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine | Cyclopropyl group | Different core structure but similar triamine functionality |

The unique combination of functional groups in this compound enhances its biological activity compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

- Step 1 : Reacting 5-nitropyrimidine-2,4,6-triamine with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours to introduce the cyclohexyl group .

- Step 2 : Subsequent reaction with 4-methoxyphenylamine in the presence of a palladium catalyst (e.g., Pd/C) under hydrogenation conditions to introduce the methoxyphenyl substituent .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.

- Scale-up : Continuous flow reactors improve yield consistency and safety for gram-scale synthesis .

Q. How can X-ray crystallography determine the molecular conformation of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from a saturated DCM/hexane solution.

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement : Employ SHELXL for refinement, analyzing bond lengths, angles, and torsional angles. Key parameters include hydrogen bonding (N–H⋯N/O interactions) and π-stacking between aromatic rings .

- Validation : Check for structural anomalies using PLATON or CCDC Mercury .

Q. How can reaction conditions be adjusted to minimize by-product formation during synthesis?

- Methodological Answer :

- Solvent Optimization : Use DMF for improved solubility of intermediates; switch to THF if side reactions (e.g., nitro group reduction) occur .

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ to reduce undesired dehalogenation or over-reduction .

- Temperature Control : Maintain 80–100°C to balance reaction rate and selectivity. Lower temperatures (50–60°C) may reduce nitro group degradation .

Advanced Research Questions

Q. How do electron-withdrawing (nitro) and electron-donating (methoxy) groups influence the compound's electronic properties and biological interactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces. The nitro group increases electrophilicity at C5, enhancing reactivity with nucleophiles (e.g., thiols in enzyme active sites), while the methoxy group stabilizes the aromatic system via resonance .

- Biological Assays : Compare IC₅₀ values against analogs lacking these groups using kinase inhibition assays. Fluorine substitution (e.g., 4-fluorophenyl analogs) further enhances binding affinity due to increased electronegativity .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Kinetic Profiling : Conduct stopped-flow experiments to measure reaction rates for nitro group reduction or amine substitution. Compare with DFT-predicted activation energies .

- Isotope Labeling : Use ¹⁵N-labeled amines to trace substitution pathways via NMR .

- Controlled Environment Studies : Perform reactions under inert atmospheres (Argon) to rule out oxidative by-products .

Q. What in vitro assays evaluate the compound's inhibitory effects on inflammatory mediators like NO production?

- Methodological Answer :

- Griess Assay : Quantify NO inhibition in LPS-stimulated RAW264.7 macrophages. Pre-treat cells with 1–50 µM compound for 24 hours, then measure nitrite levels .

- Molecular Docking : Use AutoDock Vina to model interactions with iNOS (PDB: 3E7G). Key interactions include H-bonds with GLU371 and π-stacking with HEME .

- SAR Analysis : Compare IC₅₀ of derivatives with varying substituents (e.g., meta- vs. para-methoxy) to identify optimal pharmacophores .

Q. How does fluorine substitution enhance binding affinity to biological targets?

- Methodological Answer :

- Structural Analysis : Fluorine's small atomic radius and high electronegativity improve hydrophobic interactions and reduce metabolic degradation. Compare X-ray structures of fluorinated vs. non-fluorinated analogs to assess binding pocket occupancy .

- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure ΔG and ΔH for fluorine-substituted analogs binding to kinases (e.g., EGFR). Fluorine often enhances enthalpy-driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.